Lipophilicity Fine-Tuning: LogP Comparison Against Non-Methylated Analog 5,7-Difluoroindolin-2-one
The target compound exhibits a computed LogP of 2.19 , which represents a +0.80 LogP unit increase over the non-methylated comparator 5,7-difluoroindolin-2-one (LogP 1.39) . This difference is solely attributable to the C3 gem-dimethyl substitution, as both compounds share the identical 5,7-difluoro pattern and oxindole core.
| Evidence Dimension | Computed logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP 2.1945 |
| Comparator Or Baseline | 5,7-Difluoroindolin-2-one (CAS 247564-59-6): LogP 1.39 |
| Quantified Difference | ΔLogP ≈ +0.80 (target more lipophilic) |
| Conditions | In silico calculated logP values from vendor technical datasheets; both values derived from comparable computational algorithms |
Why This Matters
For medicinal chemistry programs, the ~0.8 LogP difference shifts the compound from below the typical optimal oral absorption range (LogP 1–3 lower boundary) to squarely within it, potentially improving passive membrane permeability without altering TPSA.
